molecular formula C10H12O4 B1346338 (2-Methoxy-4-methyl-phenoxy)-acetic acid CAS No. 6270-23-1

(2-Methoxy-4-methyl-phenoxy)-acetic acid

Cat. No. B1346338
CAS RN: 6270-23-1
M. Wt: 196.2 g/mol
InChI Key: UKBBJABLUBELSL-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-methyl-phenoxy)-acetic acid” is a chemical compound with the CAS Number: 6270-23-1 . Its molecular weight is 196.2 .


Synthesis Analysis

The synthesis of phenoxy derivatives has been studied extensively . For instance, a series of phenoxy oxazolines were synthesized starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-4-methyl-phenoxy)-acetic acid” can be represented by the Inchi Code: 1S/C10H12O4/c1-7-3-4-8 (9 (5-7)13-2)14-6-10 (11)12/h3-5H,6H2,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

“(2-Methoxy-4-methyl-phenoxy)-acetic acid” has a melting point of 115-116 .

Scientific Research Applications

Anti-mycobacterial Agents

Phenoxy acetic acid derivatives, including compounds similar to (2-Methoxy-4-methyl-phenoxy)-acetic acid, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv. The synthesis of these compounds involves the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, yielding corresponding chalcones. These chalcones, upon reaction with acid hydrazides, lead to the formation of phenoxy acetic acid derivatives (Yar, Siddiqui, & Ali, 2006; Shaharyar, Siddiqui, & Ali, 2006).

Antimicrobial Evaluation

Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities against several strains of microbes. These compounds were created by cyclization of the carboxylic acid group of 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid with thiosemicarbazide, exhibiting significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Neuroprotective and Anticonvulsant Potential

The compound 2-methoxy-4-(2-propenyl)phenoxy acetic acid (MPPA), a hybrid of α-asarone/clofibrate, has been found to have neuroprotective and anticonvulsant properties. This synthetic drug was developed to reduce side effects of α-asarone, used traditionally for treating various disorders. MPPA exhibited a broad spectrum of activity, including antioxidant and moderate pro-GABAergic mechanisms, with significant brain protective potential (Pagès et al., 2011).

Herbicide Derivatization and Analysis

Studies on derivatization of phenoxy acid herbicides for gas chromatographic analysis have been conducted. These herbicides include MCPA—(4-chloro-2-methylphenoxy)acetic acid, among others. The research focused on improving detection methods for these compounds in various matrices (Rompa, Kremer, & Zygmunt, 2004).

Herbicide Resistance in Agriculture

Research has also been conducted on the introgression of phenoxy herbicide resistance from wild radish (Raphanus raphanistrum) into cultivated radish (Raphanus sativus), with implications for the development of herbicide-tolerant cultivars. This study underscores the environmental and agricultural relevance of phenoxy acetic acid derivatives, including the development of resistance mechanisms in weeds (Jugulam, Walsh, & Hall, 2014).

Safety And Hazards

The safety data sheet for a related compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, and is harmful to aquatic life .

Future Directions

The literature suggests that phenoxy derivatives, including “(2-Methoxy-4-methyl-phenoxy)-acetic acid”, could be further studied for their potential therapeutic applications .

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-3-4-8(9(5-7)13-2)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBJABLUBELSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283887
Record name (2-Methoxy-4-methyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4-methyl-phenoxy)-acetic acid

CAS RN

6270-23-1
Record name 6270-23-1
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Record name (2-Methoxy-4-methyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHOXY-4-METHYLPHENOXY)ACETIC ACID
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